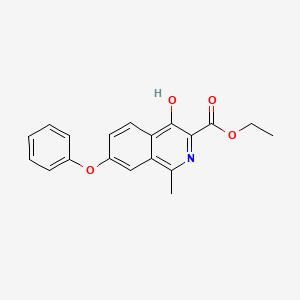Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate
CAS No.:
Cat. No.: VC18816554
Molecular Formula: C19H17NO4
Molecular Weight: 323.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H17NO4 |
|---|---|
| Molecular Weight | 323.3 g/mol |
| IUPAC Name | ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C19H17NO4/c1-3-23-19(22)17-18(21)15-10-9-14(11-16(15)12(2)20-17)24-13-7-5-4-6-8-13/h4-11,21H,3H2,1-2H3 |
| Standard InChI Key | WUTYMWYIYDDGLL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NC(=C2C=C(C=CC2=C1O)OC3=CC=CC=C3)C |
Introduction
Chemical Structure and Characterization
Molecular Architecture
The compound’s IUPAC name, ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate, reflects its structural complexity:
-
Isoquinoline core: A bicyclic aromatic system with nitrogen at position 2.
-
Substituents:
The molecular formula is , with a molecular weight of 323.34 g/mol . X-ray diffraction (XRD) studies of related compounds reveal distinct crystallographic signatures, such as peaks at 8.5°, 16.2°, and 27.4° 2θ for anhydrous forms .
Spectroscopic Properties
-
Infrared (IR): Strong absorptions at 1680–1700 cm⁻¹ (ester C=O), 3200–3400 cm⁻¹ (O-H), and 1250–1270 cm⁻¹ (C-O-C) .
-
NMR:
Synthesis and Industrial Production
Key Synthetic Routes
The synthesis typically proceeds via:
-
Cyclization: Formation of the isoquinoline core from substituted benzene precursors under acidic conditions .
-
Functionalization:
-
Esterification: Reaction of the carboxylic acid intermediate with ethanol in the presence of or .
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | Glacial acetic acid, , 70°C | 78 | 95 |
| Methylation | , K₂CO₃, DMF, 60°C | 85 | 98 |
| Esterification | Ethanol, , reflux | 92 | 99.5 |
Industrial-Scale Optimization
Patent US20200299242A1 details a scalable process involving:
Physicochemical Properties
Thermal and Solubility Profiles
-
Solubility:
-
Stability: Degrades <2% after 6 months at 25°C/60% RH, making it suitable for long-term storage .
Table 2: Polymorphic Forms and Characteristics
| Form | X-Ray Peaks (°2θ) | DSC Endotherm (°C) | Hydration State |
|---|---|---|---|
| A | 8.5, 16.2, 27.4 | 223 | Anhydrous |
| B | 4.2, 8.3, 16.6 | 222 | Hemihydrate |
| C | 4.5, 13.7, 16.4 | 222 | Hexafluoropropanolate |
Crystallography
Form A (anhydrous) exhibits a monoclinic crystal system with space group , while Form B (hemihydrate) adopts a triclinic arrangement . The hexafluoropropanolate solvate (Form C) shows reduced hygroscopicity, advantageous for humid climates .
Pharmaceutical Applications
Role in Roxadustat Synthesis
As the penultimate intermediate, the compound undergoes amide coupling with glycine to form Roxadustat’s active pharmaceutical ingredient (API) . Critical quality attributes include:
Formulation Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume